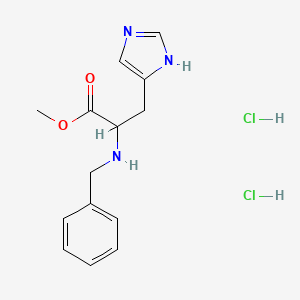

Bzl-His-OMe 2 HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACUQIXYWWVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the role of the benzyl protecting group in Bzl-His-OMe?

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. For the trifunctional amino acid histidine, with its reactive imidazole side chain, temporary protection is paramount to prevent side reactions and, critically, to suppress racemization during peptide coupling. This technical guide provides a comprehensive overview of the role and application of the benzyl (Bzl) protecting group on the imidazole nitrogen of histidine methyl ester (Bzl-His-OMe), a common building block in peptide chemistry.

The Pivotal Role of the Benzyl Group in Bzl-His-OMe

The primary function of the benzyl group in N(im)-benzyl-L-histidine methyl ester (Bzl-His-OMe) is to mask the nucleophilic and basic properties of the imidazole side chain of histidine. This protection is crucial for several reasons:

-

Prevention of Side Reactions: The imidazole ring is nucleophilic and can react with activated carboxyl groups during peptide coupling, leading to undesired byproducts.

-

Suppression of Racemization: Histidine is highly susceptible to racemization during activation for peptide bond formation. The un-ionized imidazole side chain can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. By protecting the imidazole nitrogen, particularly the π-nitrogen (N-π), this pathway is effectively blocked, significantly reducing the risk of racemization.[1]

-

Improved Solubility: In some cases, the introduction of the benzyl group can improve the solubility of the histidine derivative in organic solvents used in peptide synthesis.

-

Compatibility with Orthogonal Protection Strategies: The benzyl group is stable under the conditions used for the removal of other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for use in orthogonal protection schemes.

The direct benzylation of the histidine imidazole ring typically results in a mixture of N(τ)-Bzl and N(π)-Bzl isomers, with the N(τ) isomer being the major product. It is the protection of the N(π) nitrogen that is most effective in preventing racemization, as this nitrogen is implicated as the intramolecular base catalyst in the racemization mechanism.

Synthesis and Deprotection of Bzl-His-OMe

The synthesis of Bzl-His-OMe involves two main steps: the esterification of the carboxylic acid and the benzylation of the imidazole side chain. These steps can be performed in different orders.

Experimental Protocols

Protocol 1: Esterification of L-Histidine with Thionyl Chloride in Methanol

This protocol describes the formation of L-histidine methyl ester dihydrochloride, a common precursor to Bzl-His-OMe.

-

Suspend L-histidine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and reflux the reaction mixture for 16-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

-

Co-evaporate the residue with methanol several times to remove any remaining traces of thionyl chloride and HCl.

-

The resulting L-histidine methyl ester dihydrochloride is typically obtained in high yield (often >95%) and can be used in the subsequent benzylation step without further purification.

Protocol 2: Imidazole N-Benzylation

This protocol describes a general method for the N-benzylation of the imidazole ring of histidine.

-

Dissolve L-histidine methyl ester dihydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH) or triethylamine (TEA), to neutralize the hydrochloride salt and deprotonate the imidazole ring.

-

Add benzyl bromide or benzyl chloride (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Bzl-His-OMe.

Protocol 3: Deprotection of the N(im)-Benzyl Group by Catalytic Hydrogenolysis

This is a common method for the removal of the benzyl protecting group.

-

Dissolve Bzl-His-OMe (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

-

Introduce a hydrogen source. This can be hydrogen gas from a balloon or a high-pressure apparatus, or a hydrogen transfer reagent such as ammonium formate.

-

If using ammonium formate, add it to the reaction mixture and heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected histidine derivative.

Quantitative Data on Protection and Deprotection

The yields of the benzylation and debenzylation reactions can vary depending on the specific conditions and substrates. The following table summarizes some reported yields for related reactions.

| Reaction Step | Substrate/Product | Reagents and Conditions | Yield (%) | Reference |

| Protection | L-Histidine to 4-Phenylspinacine | Benzaldehyde, strong base | 91 | [2] |

| Deprotection | 4-L-Phenylspinacine to 4(5)-benzyl-L-histidine | 10% Pd/C, Ammonium formate, Methanol, Reflux | 89 | [2] |

| Deprotection | N-Benzyl dioctylamine | 10% Pd/C, 10% Nb2O5/C, H2, MeOH, RT | >99 | |

| Deprotection | N-Benzyl-3-phenylpropan-1-amine | 10% Pd/C, 10% Nb2O5/C, H2, MeOH, RT | >99 |

Spectroscopic Characterization of Bzl-His-OMe

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α- and β-protons of the histidine backbone, the aromatic protons of the imidazole ring, and the aromatic and methylene protons of the benzyl group. The chemical shifts of the imidazole protons will be indicative of the position of the benzyl group (N(τ) vs. N(π)).

-

13C NMR: The carbon NMR spectrum will display signals for the methyl ester carbon (around 52 ppm), the carbonyl carbon of the ester (around 172 ppm), the carbons of the histidine backbone, the carbons of the imidazole ring, and the carbons of the benzyl group.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester group (around 1740 cm-1), C=O stretching of the amide bond (if part of a peptide, around 1650 cm-1), and C=C and C-H stretching vibrations of the aromatic rings.

Logical Relationships and Signaling Pathways

Workflow of Benzyl Group Protection and Deprotection

The following diagram illustrates the general workflow for the use of the benzyl protecting group in the context of incorporating a histidine residue into a peptide chain.

Caption: General workflow for the synthesis and use of Bzl-His-OMe in peptide synthesis.

Mechanism of Racemization Suppression

The benzyl group on the imidazole ring prevents the nitrogen from acting as an internal base, thereby suppressing racemization. The following diagram illustrates this concept.

References

Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride: A Technical Guide to its Solubility Profile for Researchers and Drug Development Professionals

Introduction

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a pivotal derivative of the amino acid L-histidine, widely employed as a building block in solid-phase peptide synthesis (SPPS). Its structural characteristics, featuring a benzyl-protected α-amino group and a methyl ester at the C-terminus, make it a valuable reagent for the controlled assembly of peptide chains. This technical guide provides a comprehensive overview of the available solubility information for Nα-Benzyl-L-histidine methyl ester dihydrochloride, details common experimental protocols for solubility determination, and illustrates its primary application in the workflow of peptide synthesis. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Solubility Profile

A thorough review of publicly available scientific literature and chemical supplier data did not yield specific quantitative solubility values for Nα-Benzyl-L-histidine methyl ester dihydrochloride in common laboratory solvents. As a dihydrochloride salt of an amino acid ester, the compound is anticipated to exhibit good solubility in aqueous solutions and polar organic solvents. However, empirical determination is necessary for precise quantification.

Table 1: Quantitative Solubility Data for Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride

| Solvent | Temperature (°C) | pH | Solubility |

| Water | Not Available | Not Available | Not Available |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available | Not Available |

| Ethanol | Not Available | Not Available | Not Available |

| Methanol | Not Available | Not Available | Not Available |

| Phosphate-Buffered Saline (PBS) | Not Available | Not Available | Not Available |

It is important to note that while some commercial suppliers describe the compound as having "favorable solubility," no numerical data has been published. Researchers are strongly advised to determine the solubility for their specific application and experimental conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, several established experimental protocols can be employed. The choice of method often depends on the properties of the compound and the desired accuracy.

Shake-Flask Method (Thermodynamic Solubility)

This widely used method determines the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of Nα-Benzyl-L-histidine methyl ester dihydrochloride is added to a known volume of the solvent of interest in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.

Kinetic Solubility Assay (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in a highly soluble solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest (e.g., PBS) in a microplate format.

-

Precipitation Monitoring: The formation of a precipitate is monitored over time (e.g., 1-24 hours) using a plate reader that can detect light scattering or turbidity (nephelometry).

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Application in Peptide Synthesis

Nα-Benzyl-L-histidine methyl ester dihydrochloride is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The following diagram illustrates a typical workflow for Fmoc-based SPPS.

The Strategic Role of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride (Bzl-His-OMe·2HCl) in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex peptides, a cornerstone of modern drug discovery and biochemical research, presents numerous challenges, particularly with historically difficult amino acids such as histidine. The unique reactivity of histidine's imidazole side chain can lead to undesirable side reactions and significant racemization during peptide coupling. This technical guide provides a comprehensive overview of the mechanism of action of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl), a strategically protected histidine derivative designed to mitigate these issues. We will delve into its application in peptide synthesis, particularly within the Boc/Bzl protection strategy, and provide a detailed analysis of its role in preventing common side reactions. This guide will also feature a summary of its performance, detailed experimental protocols for its incorporation and subsequent deprotection, and visual representations of the underlying chemical pathways and workflows.

Introduction: The Histidine Challenge in Peptide Synthesis

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. However, this very reactivity poses significant hurdles in chemical peptide synthesis. The primary challenges include:

-

Side-Chain Acylation: The nucleophilic imidazole ring can react with activated carboxyl groups, leading to undesired branching of the peptide chain.

-

Racemization: The π-nitrogen of the imidazole ring can act as an intramolecular base catalyst, promoting the abstraction of the α-proton of the activated histidine residue. This leads to the formation of an achiral enolate intermediate and subsequent loss of stereochemical integrity.[1][2]

To overcome these obstacles, a variety of protected histidine derivatives have been developed. Among these, Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl) offers a robust solution, particularly in the context of the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Mechanism of Action: A Dual Protection Strategy

Bzl-His-OMe·2HCl is a pre-protected histidine building block where both the α-amino group and the C-terminal carboxyl group are masked. This dual protection is central to its mechanism of action, which is to ensure the fidelity of peptide bond formation by preventing unwanted side reactions.

-

Nα-Benzyl (Bzl) Protection: The benzyl group on the α-amino group is stable to the acidic conditions used for the removal of the temporary Boc (tert-butyloxycarbonyl) protecting group during the stepwise elongation of the peptide chain.[3] This ensures that the N-terminus of the histidine residue does not participate in unintended coupling reactions.

-

C-terminal Methyl Ester (OMe) Protection: The methyl ester protects the carboxyl group, preventing it from being activated and reacting with the amino group of another amino acid. This allows for the controlled, directional synthesis of the peptide chain.

By employing Bzl-His-OMe·2HCl, researchers can incorporate a stable histidine unit into a growing peptide chain, confident that the α-amino and carboxyl groups will not interfere with the coupling reaction.[3]

Application in Peptide Synthesis: The Boc/Bzl Strategy

Bzl-His-OMe·2HCl is particularly well-suited for the Boc/Bzl strategy of solid-phase peptide synthesis.[3] In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while more permanent side-chain protection is typically achieved with benzyl-based groups.

The incorporation of Bzl-His-OMe·2HCl is most common in fragment condensation strategies. In this approach, a protected peptide fragment containing the Nα-Bzl-histidine is synthesized in solution and then coupled to a resin-bound peptide.

Below is a logical workflow for the incorporation of a Bzl-His-OMe unit in a peptide synthesis workflow.

Workflow for incorporating Bzl-His-OMe in peptide synthesis.

Performance and Side Reaction Prevention

| Protected Histidine Derivative | Primary Protection Strategy | Key Advantages | Potential Considerations |

| Bzl-His-OMe·2HCl | Boc/Bzl | Nα and C-terminal protection prevents unwanted reactions during fragment condensation. | Requires specific deprotection steps for both the Nα-benzyl and C-terminal methyl ester groups. |

| Boc-His(Bom)-OH | Boc/Bzl | Benzyloxymethyl (Bom) group on the τ-nitrogen is very effective at suppressing racemization.[4] | More difficult and costly to prepare compared to other derivatives.[4] |

| Boc-His(Dnp)-OH | Boc/Bzl | 2,4-dinitrophenyl (Dnp) protection of the imidazole side chain. | Requires a separate deprotection step with thiophenol before final cleavage. |

| Boc-His(Tos)-OH | Boc/Bzl | Tosyl (Tos) group protects the imidazole side chain. | The Tos group can be removed by HOBt, which is often used in coupling reactions.[4] |

| Fmoc-His(Trt)-OH | Fmoc/tBu | Trityl (Trt) group on the imidazole side chain is compatible with the Fmoc strategy. | Does not completely prevent racemization, and modified coupling protocols may be necessary.[4] |

| Fmoc-His(Boc)-OH | Fmoc/tBu | Boc protection on the imidazole nitrogen significantly reduces its nucleophilicity, mitigating epimerization.[1][2] | The Boc group is acid-labile, requiring orthogonality in the overall synthesis strategy. |

Experimental Protocols

Incorporation of Bzl-His-OMe in a Peptide Fragment (Solution Phase)

This protocol outlines a general procedure for coupling a Boc-protected amino acid to Bzl-His-OMe·2HCl in solution.

-

Neutralization of Bzl-His-OMe·2HCl:

-

Dissolve Bzl-His-OMe·2HCl in a suitable solvent such as dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIEA) dropwise at 0°C until the pH is neutral.

-

-

Activation of the Boc-Amino Acid:

-

In a separate flask, dissolve the Boc-protected amino acid (1.1 equivalents) and a coupling agent such as HBTU (1.1 equivalents) and HOBt (1.1 equivalents) in DMF.

-

Add DIEA (2.2 equivalents) and stir for 5-10 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Add the activated Boc-amino acid solution to the neutralized Bzl-His-OMe solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting dipeptide by flash chromatography on silica gel.

-

Deprotection of the Nα-Benzyl and C-terminal Methyl Ester Groups

The final deprotection of the Nα-benzyl and C-terminal methyl ester groups is typically performed after the peptide has been fully assembled and cleaved from the solid support.

5.2.1. Nα-Benzyl Group Removal (Catalytic Hydrogenation)

Workflow for Nα-benzyl group deprotection.

-

Procedure:

-

Dissolve the peptide containing the Nα-Bzl-histidine residue in a suitable solvent such as methanol or acetic acid.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Introduce a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by adding a hydrogen donor for transfer hydrogenation, such as ammonium formate.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the deprotected peptide.

-

5.2.2. C-terminal Methyl Ester Hydrolysis (Saponification)

Caution: Alkaline hydrolysis can lead to racemization, especially for C-terminal amino acids other than glycine. This procedure should be performed under carefully controlled conditions.

-

Procedure:

-

Dissolve the peptide methyl ester in a mixture of an organic solvent (e.g., methanol, dioxane) and water.

-

Cool the solution to 0°C.

-

Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1-2 equivalents) dropwise while stirring.

-

Monitor the reaction closely by HPLC.

-

Once the hydrolysis is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl or citric acid).

-

Remove the organic solvent in vacuo and purify the resulting peptide by preparative HPLC.

-

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a valuable tool in the arsenal of peptide chemists. Its dual-protection strategy effectively addresses the inherent challenges of incorporating histidine into peptide chains, namely side-chain reactivity and a propensity for racemization. While primarily utilized in solution-phase fragment condensation within a broader Boc/Bzl solid-phase synthesis campaign, its use contributes to the successful synthesis of complex, biologically active peptides. A thorough understanding of its mechanism of action and the appropriate experimental conditions for its incorporation and subsequent deprotection is crucial for its effective application in research and drug development.

References

Synthesis and purification of Bzl-His-OMe 2 HCl

An In-depth Technical Guide to the Synthesis and Purification of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Nα-Benzyl-L-histidine methyl ester dihydrochloride, a key building block in peptide synthesis and drug discovery. The following sections detail the experimental protocols, present quantitative data, and illustrate the process workflows.

Overview of the Synthetic Pathway

The synthesis of Bzl-His-OMe·2HCl is a two-step process commencing with the esterification of L-histidine to form L-histidine methyl ester dihydrochloride. This intermediate is subsequently benzylated at the α-amino group via reductive amination, followed by conversion to its dihydrochloride salt. This method is advantageous as it avoids the use of harsh protecting groups on the imidazole nitrogen and is a high-yielding route.

Experimental Protocols

Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride (H-His-OMe·2HCl)

This procedure outlines the esterification of L-histidine using thionyl chloride in methanol.

Materials:

-

L-histidine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

Procedure:

-

A suspension of L-histidine (e.g., 5 g, 32.2 mmol) is prepared in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled to 0 °C in an ice bath.

-

Thionyl chloride (e.g., 2.8 mL, 38.6 mmol) is added dropwise to the stirred suspension.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of methanol:dichloromethane (3:7).[1]

-

Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

-

The resulting solid is co-evaporated with methanol several times to remove any residual thionyl chloride.[1]

-

The white solid product, L-histidine methyl ester dihydrochloride, is dried under high vacuum.

Step 2: Synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)

This section details the Nα-benzylation of L-histidine methyl ester via reductive amination.

Materials:

-

L-Histidine methyl ester dihydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

-

L-histidine methyl ester dihydrochloride (e.g., 1 equivalent) is suspended in anhydrous dichloromethane.

-

Triethylamine (2 equivalents) is added to neutralize the hydrochloride salts and liberate the free base. The mixture is stirred for 20-30 minutes.

-

Benzaldehyde (1-1.2 equivalents) is added to the reaction mixture.

-

The mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred mixture. The reaction is typically carried out at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude Nα-Benzyl-L-histidine methyl ester as an oil or solid.

Purification and Salt Formation

Procedure:

-

The crude product is purified by column chromatography on silica gel if necessary, though often the purity after workup is sufficient for the next step.

-

The purified Nα-Benzyl-L-histidine methyl ester is dissolved in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

-

A solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete and the solution is acidic.

-

The precipitated white solid, Nα-Benzyl-L-histidine methyl ester dihydrochloride, is collected by filtration.

-

The solid is washed with cold diethyl ether and dried under high vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of Bzl-His-OMe·2HCl.

Table 1: Synthesis Yield and Purity

| Step | Product | Starting Material | Typical Yield | Purity by HPLC |

| 1. Esterification | L-Histidine methyl ester dihydrochloride | L-Histidine | >95% | >98% |

| 2. Reductive Amination & Salt Formation | Nα-Benzyl-L-histidine methyl ester dihydrochloride | H-His-OMe·2HCl | 80-90% | >98% |

Table 2: Characterization Data for Bzl-His-OMe·2HCl

| Property | Value |

| Molecular Formula | C₁₄H₁₇N₃O₂·2HCl |

| Molecular Weight | 332.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, dependent on purity and isomeric form |

| ¹H NMR | |

| δ (ppm) in D₂O | ~3.7 (s, 3H, -OCH₃), Aromatic protons (~7.3 ppm, multiplet, Benzyl-H), Imidazole protons (distinct signals) |

Mandatory Visualizations

Synthesis Workflow

Caption: Overall synthetic workflow for Bzl-His-OMe·2HCl.

Purification Process

Caption: Purification workflow for Bzl-His-OMe·2HCl.

References

In-Depth Technical Guide: Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Benzyl-L-histidine methyl ester dihydrochloride, a key reagent in synthetic chemistry, particularly in the field of peptide synthesis and drug discovery.

Core Compound Data

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a benzyl group and the carboxyl group is esterified with a methyl group. It is supplied as a dihydrochloride salt. This protection scheme makes it a valuable building block in the stepwise construction of peptide chains.

| Property | Value | References |

| Chemical Name | Nα-Benzyl-L-histidine methyl ester dihydrochloride | |

| Synonyms | Bzl-L-His-OMe·2HCl, Bzl-His-OMe 2 HCl | |

| CAS Number | 102029-99-2 | |

| Molecular Formula | C₁₄H₁₇N₃O₂·2HCl | |

| Molecular Weight | 332.23 g/mol | |

| Appearance | White solid | |

| Purity | ≥ 98% (TLC) | |

| Optical Rotation | [α]²⁴D = +26 ± 2º (c=1 in MeOH) | |

| Storage Conditions | 0-8 °C |

Primary Application: Peptide Synthesis

The principal application of Nα-Benzyl-L-histidine methyl ester dihydrochloride lies in its use as a protected amino acid building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The protecting groups on the N-terminus (benzyl) and C-terminus (methyl ester) prevent unwanted side reactions during peptide bond formation, allowing for controlled, stepwise elongation of the peptide chain.

This compound is particularly suited for the tert-Butyloxycarbonyl (Boc)/Benzyl (Bzl) protection strategy in SPPS. In this methodology, the temporary Nα-protecting group for the growing peptide chain is Boc, which is removed with a mild acid like trifluoroacetic acid (TFA). The benzyl group on the Nα-Benzyl-L-histidine methyl ester dihydrochloride and other benzyl-based side-chain protecting groups are stable to these conditions. They are considered semi-permanent and are typically removed at the end of the synthesis using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the solid support resin.[2][3]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a generalized workflow for a single coupling cycle in SPPS using a protected amino acid derivative like Nα-Benzyl-L-histidine methyl ester dihydrochloride within a Boc/Bzl strategy.

Methodology for a Typical SPPS Coupling Cycle:

-

Deprotection: The Nα-Boc protecting group of the amino acid attached to the solid support is removed using a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

-

Washing: The resin is thoroughly washed to remove excess TFA and the cleaved Boc group.

-

Neutralization: The protonated N-terminus of the resin-bound amino acid is neutralized with a base, typically diisopropylethylamine (DIEA), to prepare it for coupling.

-

Washing: The resin is washed again to remove excess base.

-

Coupling: The protected amino acid to be added (in this case, Nα-Benzyl-L-histidine methyl ester dihydrochloride) is pre-activated with a coupling reagent (e.g., DCC, HBTU) and added to the resin. The reaction forms a new peptide bond.

-

Washing: The resin is washed to remove unreacted reagents and byproducts.

-

This cycle is repeated with the next desired amino acid until the full peptide sequence is assembled.

Other Research Applications

Beyond its primary role in peptide synthesis, Nα-Benzyl-L-histidine methyl ester dihydrochloride and similar derivatives are instrumental in various areas of biochemical and pharmaceutical research:

-

Drug Discovery and Development: As a building block for complex peptides and peptidomimetics, it is used in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

-

Drug Delivery Systems: Its chemical properties can be leveraged in the design of advanced drug delivery systems to improve the targeting and efficacy of pharmaceuticals.

-

Biochemical Probes: Peptides synthesized using this compound can be used as probes to study protein-protein interactions and enzyme activities, helping to elucidate complex biological processes.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a crucial and versatile reagent for researchers in chemistry and drug development. Its well-defined protecting group strategy facilitates the controlled and efficient synthesis of peptides, which are vital tools in understanding biological systems and in the development of new therapeutics. While this guide provides a foundational understanding of its properties and applications, specific experimental conditions may require further optimization based on the desired final product and synthetic strategy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of Methyl Ester Protection in Histidine Derivatives

Histidine, with its unique imidazole side chain, plays a critical role in the biological activity of many peptides and proteins, participating in enzyme catalysis and metal ion coordination.[1][2][3] However, the very reactivity that makes it valuable also presents significant challenges during chemical synthesis. The presence of three reactive sites—the α-amino group, the α-carboxyl group, and the imidazole ring—necessitates a strategic application of protecting groups to ensure chemoselectivity and prevent unwanted side reactions.[4][5] This technical guide provides an in-depth examination of a fundamental protection strategy: the use of a methyl ester to protect the carboxylic acid moiety of histidine. We will explore its function, synthesis, applications, and the experimental protocols relevant to its use.

Core Function of Methyl Ester Protection

The primary role of protecting the C-terminus of histidine as a methyl ester is to mask the reactivity of the carboxyl group. This strategy is crucial for several reasons:

-

Directing Reactivity: In peptide synthesis, the goal is to form a peptide bond by reacting the carboxyl group of one amino acid with the amino group of another. By converting the carboxyl group of a histidine residue to a methyl ester, it is rendered unreactive, allowing for the selective activation and coupling of its N-terminal protecting group (e.g., Boc or Fmoc) with another amino acid.[5]

-

Enhancing Solubility and Stability: L-Histidine methyl ester and its derivatives often exhibit improved solubility and stability in the organic solvents used during synthesis compared to the free amino acid.[6] This is particularly beneficial in solution-phase peptide synthesis.

-

Versatile Intermediate: Histidine methyl ester serves as a versatile starting material for the synthesis of a wide array of more complex derivatives. It can be used to create metal-chelating ligands, imidazopyridine derivatives, and zwitterionic polypeptides, expanding its utility beyond standard peptide synthesis into materials science and advanced drug design.[7]

Key Histidine Methyl Ester Derivatives: Synthesis and Properties

The two most common histidine methyl ester derivatives used in research and development are L-histidine methyl ester itself (often as a dihydrochloride salt) and its Nα-protected forms.

-

L-Histidine Methyl Ester (H-His-OMe): This is the simplest form, typically used as a starting point for further derivatization or for introducing a C-terminal histidine residue. It is also utilized in biochemical research as a substrate in enzymatic assays and as an inhibitor of the enzyme histidine decarboxylase.[6][8]

-

Nα-Boc-L-histidine methyl ester (Boc-His-OMe): This derivative is a key building block in Boc-based peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the C-terminus, leaving the imidazole side chain as the only potentially reactive site (which may itself require protection depending on the synthetic strategy).[7]

-

Nα-Fmoc-L-histidine methyl ester (Fmoc-His-OMe): Analogous to the Boc-protected version, this derivative is used in Fmoc-based solid-phase peptide synthesis (SPPS), although less commonly than its carboxylic acid counterpart.

The synthesis of these derivatives is well-established. L-histidine methyl ester can be prepared in good yield by reacting L-histidine with thionyl chloride in methanol.[9] The Nα-Boc derivative is typically synthesized from Nα-Boc-L-histidine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[7]

Quantitative Data Summary

The following table summarizes key quantitative data for common histidine methyl ester derivatives, compiled from various sources.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Typical Yield | Reference(s) |

| L-Histidine methyl ester dihydrochloride | C₇H₁₁N₃O₂·2HCl | 242.10 | ~207 (dec.) | +9.0° to +10° (c=2 in H₂O) | Good | [6][10] |

| Nα-Boc-L-histidine methyl ester | C₁₂H₁₉N₃O₄ | 269.30 | Not specified | Not specified | >80% | [7] |

| Boc-β³hHis(Tr)-OH (from methyl ester) | C₃₅H₃₇N₃O₄ | 575.70 | Not specified | Not specified | ~75% (over 4 steps) | [11][12] |

Applications and Strategic Considerations

Role in Peptide Synthesis

Methyl ester protection is a cornerstone of solution-phase peptide synthesis. The general workflow involves coupling an N-protected amino acid to the free amino group of a C-terminally protected amino acid methyl ester. The N-protecting group is then removed, and the cycle continues. The final step involves the saponification (hydrolysis) of the methyl ester to liberate the free carboxyl group of the peptide.

// Nodes BocAA [label="Boc-Amino Acid\n(Boc-AA-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; HisOMe [label="Histidine Methyl Ester\n(H-His-OMe)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(e.g., DCC/HOBt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DipeptideEster [label="Protected Dipeptide\n(Boc-AA-His-OMe)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Saponification\n(e.g., LiOH or NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalDipeptide [label="Final Dipeptide\n(H-AA-His-OH)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFA [label="Acidolysis (TFA)\n(N-terminal deprotection)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges BocAA -> Coupling [label="Activates Carboxyl"]; HisOMe -> Coupling [label="Provides Nucleophile"]; Coupling -> DipeptideEster; DipeptideEster -> Deprotection; Deprotection -> TFA [label="Liberates C-terminus"]; TFA -> FinalDipeptide [label="Liberates N-terminus"]; } dot Caption: General workflow for dipeptide synthesis using a histidine methyl ester.

Challenges: Racemization and Side-Chain Protection

Histidine is one of the most racemization-prone amino acids during peptide synthesis.[13][14] This is primarily due to the catalytic effect of the imidazole side chain's π-nitrogen, which can abstract the α-proton of an activated histidine derivative, leading to a loss of chirality.[14][15] While C-terminal methyl ester protection itself does not prevent this, the choice of coupling reagents and reaction conditions is critical.

Furthermore, the unprotected imidazole ring can undergo side reactions, such as acylation.[4] Therefore, for complex syntheses, a dual-protection strategy is often employed where the C-terminus is protected as a methyl ester, the N-terminus is protected with Boc or Fmoc, and the imidazole nitrogen is protected with a group like trityl (Trt), tosyl (Tos), or another Boc group.[4][12][16]

// Node Definition Histidine [ label=" α-Amino Group (H₂N) | Histidine Core | α-Carboxyl Group (COOH) | Imidazole Side Chain", shape=record, fillcolor="#F1F3F4", fontcolor="#202124" ];

// Protection Group Nodes N_Prot [label="Nα-Protection\n(Boc, Fmoc)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Prot [label="C-Terminal Protection\n(Methyl Ester)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Prot [label="Side-Chain Protection\n(Trt, Tos, Boc)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges N_Prot -> Histidine:f0 [label="Masks Amine"]; C_Prot -> Histidine:f2 [label="Masks Carboxyl"]; Side_Prot -> Histidine:f3 [label="Prevents Racemization\n& Side Reactions"]; } dot Caption: Orthogonal protection sites on the histidine molecule.

Experimental Protocols

The following are generalized methodologies based on procedures described in the literature. Researchers should consult the original publications and optimize conditions for their specific substrates.

Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride

This protocol is based on the methodology described by Theodorakopoulos et al. and others.[9]

-

Reaction Setup: Suspend L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath (0°C).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the cooled, stirring suspension over 30-60 minutes. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often purified by recrystallization from a solvent system like methanol/diethyl ether to yield L-histidine methyl ester dihydrochloride as a white powder.

Protocol 2: Synthesis of Nα-Boc-L-histidine Methyl Ester

This protocol is adapted from a procedure for preparing histidine derivatives for radiopharmaceutical applications.[7]

-

Reaction Setup: Dissolve Nα-Boc-L-histidine (1 equivalent) in a mixture of methanol and dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 1 equivalent) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter the reaction mixture to remove the DCU precipitate. Evaporate the filtrate to dryness under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v) to yield the pure Nα-Boc-L-histidine methyl ester.[7]

Protocol 3: Saponification (Deprotection) of a Peptide Methyl Ester

This protocol is a general method for the basic hydrolysis of methyl esters in peptide synthesis.[9][12][17]

-

Reaction Setup: Dissolve the peptide methyl ester (1 equivalent) in a suitable solvent mixture, such as methanol/water or THF/water, in a flask at room temperature.

-

Reagent Addition: Add an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.0-1.2 equivalents), dropwise to the stirring solution.

-

Reaction: Monitor the reaction by TLC or HPLC until all the starting material is consumed (typically 1-4 hours).

-

Workup: Carefully neutralize the reaction mixture by adding a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~5-6.

-

Isolation: Remove the organic solvent (methanol or THF) via rotary evaporation. The aqueous solution can then be extracted with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The final peptide product in the aqueous layer can be isolated by lyophilization or further purification.

Conclusion

The protection of histidine's carboxyl group as a methyl ester is a simple yet highly effective and versatile strategy in synthetic chemistry. It provides essential control over reactivity during peptide synthesis and serves as a gateway to a vast range of functionalized histidine derivatives for pharmaceutical and biochemical applications. While challenges such as racemization must be carefully managed, often through the concurrent use of side-chain protecting groups, the utility of histidine methyl ester and its N-protected analogues makes them indispensable tools for researchers in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chemimpex.com [chemimpex.com]

- 7. kns.org [kns.org]

- 8. Histidine methyl ester - Wikipedia [en.wikipedia.org]

- 9. BJOC - Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction [beilstein-journals.org]

- 10. L-ヒスチジンメチルエステル 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

Navigating the Stability and Storage of Bzl-His-OMe Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe dihydrochloride). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from studies on structurally related molecules, including N-benzyl imidazoles, histidine derivatives, and amino acid esters. It outlines potential degradation pathways, recommended storage and handling procedures, and a representative experimental protocol for conducting forced degradation studies to assess the intrinsic stability of this and similar compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields to ensure the integrity and reliability of their work involving Bzl-His-OMe dihydrochloride.

Introduction

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid histidine, utilized in biochemical research and as a building block in peptide synthesis.[1][2] The integrity and purity of such reagents are paramount for the accuracy and reproducibility of experimental results. Understanding the stability of Bzl-His-OMe dihydrochloride and the appropriate conditions for its storage and handling is therefore of critical importance. This guide addresses these aspects by consolidating available information and providing a framework for stability assessment.

Chemical Structure and Properties

-

IUPAC Name: Methyl (2S)-2-(benzylamino)-3-(1-benzyl-1H-imidazol-4-yl)propanoate dihydrochloride

-

Molecular Formula: C₂₀H₂₃N₃O₂ · 2HCl

-

Molecular Weight: 406.34 g/mol

-

Key Functional Groups: Benzyl group, secondary amine, methyl ester, N-benzyl imidazole.

The presence of a methyl ester, an N-benzyl group on the imidazole ring, and its dihydrochloride salt form are key determinants of its chemical reactivity and stability.

Stability Profile and Potential Degradation Pathways

While specific stability studies on Bzl-His-OMe dihydrochloride are not extensively documented in publicly available literature, its degradation profile can be inferred from the known reactivity of its constituent functional groups. The primary potential degradation pathways include hydrolysis, oxidation, and photolysis.

Hydrolysis

The methyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid, Nα-Benzyl-L-histidine. This reaction is a common degradation route for amino acid esters.[3][4][5]

Oxidation

The imidazole ring of histidine and its derivatives is known to be susceptible to oxidation.[6][7] Oxidative stress can lead to the formation of various degradation products.[8][9] The N-benzyl group may also be susceptible to oxidative cleavage under certain conditions.

Photodegradation

Imidazole-containing compounds have been shown to be sensitive to photodegradation.[10] Exposure to light, particularly UV light, may induce degradation of the imidazole moiety.

A proposed overview of the potential degradation pathways is illustrated in the following diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Kinetics, mechanism and DFT calculations on base hydrolysis of -amino acid esters catalyzed by [Pd(TMPDA)(H2O)2]2+ [ejchem.journals.ekb.eg]

- 5. Kinetics of base hydrolysis of α-amino acid esters catalyzed...: Ingenta Connect [ingentaconnect.com]

- 6. pharmtech.com [pharmtech.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and analytical protocols for Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl), a key building block in peptide synthesis and drug discovery.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Bzl-His-OMe 2HCl based on analysis of its structural components and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | Imidazole C2-H |

| ~7.40 - 7.20 | m | 5H | Benzyl aromatic C-H |

| ~7.10 | s | 1H | Imidazole C5-H |

| ~5.40 | s | 2H | Benzyl CH₂ |

| ~4.10 | t | 1H | α-CH |

| ~3.70 | s | 3H | O-CH₃ (Methyl Ester) |

| ~3.20 | d | 2H | β-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (Ester Carbonyl) |

| ~136.0 | Benzyl Aromatic C (Quaternary) |

| ~134.0 | Imidazole C2 |

| ~129.0 - 128.0 | Benzyl Aromatic C-H |

| ~128.0 | Imidazole C4 |

| ~118.0 | Imidazole C5 |

| ~54.0 | α-C |

| ~52.5 | O-CH₃ (Methyl Ester) |

| ~51.0 | Benzyl CH₂ |

| ~28.0 | β-C |

Table 3: Infrared (IR) Spectroscopy Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3100 | Strong, Broad | N-H stretch (Amine & Imidazole HCl salts) |

| ~3050 | Medium | Aromatic C-H stretch (Benzyl) |

| ~2950 | Medium | Aliphatic C-H stretch (CH, CH₂, CH₃) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic/Imidazole) |

| ~1220 | Strong | C-O stretch (Ester) |

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI-MS)

| m/z | Ion Type |

| 260.14 | [M+H]⁺ (Free Base) |

| 282.12 | [M+Na]⁺ (Free Base) |

Experimental Protocols

Synthesis of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride

This protocol describes the methyl esterification of Nα-Benzyl-L-histidine.

Materials:

-

Nα-Benzyl-L-histidine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend Nα-Benzyl-L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add anhydrous diethyl ether and triturate to induce precipitation of the dihydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield Bzl-His-OMe 2HCl as a white to off-white solid.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of Bzl-His-OMe 2HCl in 0.6-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: Standard 1D carbon with proton decoupling

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of Bzl-His-OMe 2HCl with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure to form a transparent or semi-transparent pellet.[1]

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Sample Preparation (ESI-MS):

-

Prepare a stock solution of Bzl-His-OMe 2HCl in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

Instrument Parameters:

-

Mass Spectrometer: Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Ionization Mode: Positive

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

Mandatory Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of Bzl-His-OMe 2HCl.

Caption: Correlation of Bzl-His-OMe 2HCl structure with key spectroscopic signals.

References

Commercial Suppliers and Technical Applications of Research-Grade Bzl-His-OMe · 2HCl: A Guide for Researchers

For researchers, scientists, and drug development professionals, N-α-Benzoyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe · 2HCl) is a key reagent in the field of peptide chemistry and drug discovery. This technical guide provides an in-depth overview of its commercial availability, key applications, and detailed experimental protocols.

Commercial Availability

Research-grade Bzl-His-OMe · 2HCl is available from several commercial suppliers. The quality and specifications of the product may vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the offerings from various suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| Benchchem | B613223 | - | Inquire for quote | For research use only.[1] |

| Chem-Impex | 05640 | ≥ 98% (TLC) | 1 g, 5 g | Store at 0-8 °C.[2] |

| AA Blocks | AA009135 | ≥ 98% (TLC) | 250 mg, 1 g, 5 g | - |

| CP Lab Safety | - | - | 1 gram | For professional manufacturing, research, and industrial use only. Not for medical or consumer use.[3] |

| MyBioSource | MBS5814516 | - | Inquire for quote | Research-grade biochemical.[4] |

| GlpBio | GA22530 | - | Inquire for quote | Mix of τ-Bzl (mainly formed) and π-Bzl isomer. For research use only.[5] |

Core Applications in Research and Development

Bzl-His-OMe · 2HCl is a versatile molecule with primary applications in peptide synthesis and broader roles in biochemical research and drug discovery.

Peptide Synthesis

The most prominent application of Bzl-His-OMe · 2HCl is as a protected amino acid building block in peptide synthesis, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[1] The benzyl (Bzl) group protects the α-amino group, while the methyl ester (-OMe) protects the C-terminal carboxyl group. This dual protection allows for the sequential addition of amino acids to build a peptide chain without unintended side reactions at the N-terminus or C-terminus of the histidine residue.[1]

Enzyme Inhibition Studies

Derivatives of histidine, including Bzl-His-OMe · 2HCl, are explored as potential enzyme inhibitors.[2] The imidazole side chain of histidine can interact with the active sites of various enzymes. One specific, albeit general, application mentioned is its potential as an inhibitor of β-glucosidase.[1] Such studies are crucial in drug discovery for identifying molecules that can modulate the activity of enzymes implicated in disease pathways.

Drug Discovery and Development

Beyond its role in synthesizing peptide-based drugs, the structural features of Bzl-His-OMe · 2HCl make it a valuable scaffold in the development of novel therapeutic agents.[2][5] It can be used as a starting material for creating more complex molecules that may act as receptor modulators or ligands for various biological targets.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Bzl-His-OMe · 2HCl.

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Bzl-His-OMe · 2HCl residue into a peptide chain using manual solid-phase synthesis.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including Boc-His(Bzl)-OH)

-

Bzl-His-OMe · 2HCl (for the C-terminal residue if applicable, though typically the corresponding acid is used for resin loading)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Solvents for washing (e.g., DMF, Methanol)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

First Amino Acid Loading (if His is the C-terminal):

-

Couple the first Boc-protected amino acid (e.g., Boc-His(Bzl)-OH) to the resin using an appropriate activation method.

-

-

Deprotection:

-

Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting TFA salt of the amino group with a solution of DIEA in DCM.

-

Wash the resin with DCM.

-

-

Coupling:

-

Activate the next Boc-protected amino acid (which could be another Boc-His(Bzl)-OH) using a coupling reagent like HBTU in the presence of DIEA.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage:

-

Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Bzl group on histidine) using a strong acid such as HF or TFMSA in the presence of scavengers.

-

-

Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Representative Enzyme Inhibition Assay (β-Glucosidase)

This protocol describes a general method for screening Bzl-His-OMe · 2HCl as a potential inhibitor of β-glucosidase.

Materials:

-

β-Glucosidase enzyme

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate

-

Bzl-His-OMe · 2HCl as the potential inhibitor

-

Phosphate buffer (pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the β-glucosidase enzyme in phosphate buffer.

-

Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

-

Prepare a series of dilutions of Bzl-His-OMe · 2HCl in phosphate buffer to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the Bzl-His-OMe · 2HCl solution to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Add the pNPG substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the enzyme activity (or percentage of inhibition) against the concentration of Bzl-His-OMe · 2HCl to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Enzyme Inhibition Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for the Use of Bzl-His-OMe in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Histidine-containing peptides are crucial in various biological processes and are of significant interest in drug development. The synthesis of these peptides, however, can be challenging due to the unique properties of the histidine imidazole side chain, which can lead to side reactions and racemization during peptide synthesis. Appropriate protection of the imidazole nitrogen is therefore critical. While Nα-Boc-N(im)-benzyl-L-histidine (Boc-His(Bzl)-OH) is a commonly used building block in Boc/Bzl solid-phase peptide synthesis (SPPS), this document provides a detailed protocol for researchers starting with N(im)-benzyl-L-histidine methyl ester (Bzl-His-OMe).

This protocol first outlines the necessary conversion of Bzl-His-OMe into the SPPS-compatible building block, Boc-His(Bzl)-OH, through saponification of the methyl ester followed by Nα-protection with a tert-butyloxycarbonyl (Boc) group. Subsequently, a step-by-step guide for the incorporation of the synthesized Boc-His(Bzl)-OH into a peptide chain on a solid support using the Boc/Bzl strategy is provided.

Experimental Protocols

Part 1: Synthesis of Boc-His(Bzl)-OH from Bzl-His-OMe

This two-step procedure converts the commercially available Bzl-His-OMe into the direct building block for SPPS.

Step 1: Saponification of Bzl-His-OMe to H-His(Bzl)-OH

-

Dissolution: Dissolve Bzl-His-OMe in a mixture of methanol and water (e.g., 3:1 v/v).

-

Hydrolysis: Add 1.1 equivalents of 1 M sodium hydroxide (NaOH) solution dropwise while stirring at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Neutralization: Carefully neutralize the reaction mixture to pH ~7 with 1 M hydrochloric acid (HCl).

-

Evaporation: Remove the methanol under reduced pressure.

-

Purification: The resulting aqueous solution containing H-His(Bzl)-OH can be used directly in the next step or the product can be isolated by lyophilization.

Step 2: Nα-Boc Protection of H-His(Bzl)-OH

-

Dissolution: Dissolve the crude H-His(Bzl)-OH in a mixture of dioxane and water (e.g., 1:1 v/v).

-

Basification: Add 2.2 equivalents of 1 M NaOH to maintain a basic pH.

-

Boc-Anhydride Addition: Add 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in a minimal amount of dioxane.

-

Reaction: Stir the mixture vigorously at room temperature overnight.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Isolation: Evaporate the solvent under reduced pressure to yield Boc-His(Bzl)-OH, which can be further purified by crystallization or column chromatography if necessary.

Part 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-His(Bzl)-OH

This protocol describes the manual SPPS of a peptide containing a histidine residue using the Boc/Bzl strategy on a Merrifield resin.

Materials and Reagents:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-amino acids (including the synthesized Boc-His(Bzl)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for optional capping)

-

Acetic anhydride (for optional capping)

-

Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Scavengers (e.g., anisole, p-cresol)

Protocol:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Loading (C-terminal):

-

Prepare a solution of the first Boc-amino acid (e.g., Boc-Gly-OH) and cesium iodide (CsI) in DMF.

-

Add the solution to the swollen resin and heat at 50°C overnight.

-

Wash the resin with DMF, DMF/water, DMF, and DCM.

-

Dry the resin under vacuum.

-

-

Peptide Chain Elongation (per cycle):

a. Boc Deprotection:

- Treat the resin with 50% TFA in DCM for 2 minutes.

- Drain and repeat the treatment for 20 minutes.

- Wash the resin with DCM (3x) and isopropanol (2x).

b. Neutralization:

- Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

- Wash the resin with DCM (3x).

c. Amino Acid Coupling (incorporating Boc-His(Bzl)-OH):

- In a separate vial, pre-activate the Boc-amino acid (3 equivalents, including the synthesized Boc-His(Bzl)-OH for the corresponding cycle) with DIC/HOBt (3 equivalents each) in DMF/DCM (1:1) for 15 minutes.

- Add the activated amino acid solution to the resin.

- Shake at room temperature for 2-4 hours.

- Monitor the coupling reaction using a ninhydrin test. If the test is positive (incomplete coupling), repeat the coupling step.

d. Washing: Wash the resin with DMF (3x) and DCM (3x).

e. (Optional) Capping:

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.

- Wash the resin with DMF (3x) and DCM (3x).

-

Final Cleavage and Deprotection:

-

After the final elongation cycle, wash the resin thoroughly with DCM and methanol, and dry under vacuum.

-

Treat the peptide-resin with HF or TFMSA in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from histidine).

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

-

Data Presentation

| Parameter | Step 1: Saponification | Step 2: Nα-Boc Protection | SPPS: Deprotection | SPPS: Coupling | SPPS: Final Cleavage |

| Reagents | Bzl-His-OMe, NaOH, HCl | H-His(Bzl)-OH, (Boc)₂O, NaOH | 50% TFA in DCM | Boc-AA, DIC, HOBt, DIEA | HF or TFMSA, Scavengers |

| Equivalents | NaOH: 1.1 | (Boc)₂O: 1.2, NaOH: 2.2 | - | Boc-AA: 3, DIC: 3, HOBt: 3 | - |

| Solvent | Methanol/Water | Dioxane/Water | DCM | DMF/DCM | - |

| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature | 0°C |

| Reaction Time | 2-4 hours | Overnight | 2 + 20 minutes | 2-4 hours | 1-2 hours |

| Monitoring | TLC | TLC | - | Ninhydrin Test | - |

Visualizations

Caption: Workflow for the preparation of Boc-His(Bzl)-OH and its use in SPPS.

Application Notes and Protocols: Coupling Efficiency of Bzl-His-OMe 2HCl with Various Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a cornerstone of peptide synthesis and drug development. Histidine, with its nucleophilic imidazole side chain, presents unique challenges during coupling reactions, including a heightened risk of racemization and other side reactions. This application note provides a detailed overview of the coupling efficiency of Nα-benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl), a commonly used protected histidine derivative, with various coupling reagents. We present quantitative data from literature, detailed experimental protocols, and discuss the mechanisms and potential pitfalls associated with these reactions.

The choice of coupling reagent is critical to achieving high yields and maintaining the stereochemical integrity of the final peptide. This document aims to guide researchers in selecting the most appropriate coupling strategy for their specific needs when incorporating a Bzl-His residue into a peptide sequence.

Overview of Coupling Reagents for Bzl-His-OMe

A variety of coupling reagents are available for peptide bond formation, each with its own mechanism of action, advantages, and disadvantages. The most common classes of reagents used for histidine-containing peptides are carbodiimides, phosphonium salts, and aminium/uronium salts.

-

Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective and widely used reagents.[1] However, they are known to cause significant racemization, especially with sensitive amino acids like histidine, unless an additive such as 1-hydroxybenzotriazole (HOBt) is used.[1] A major drawback of Dicyclohexylcarbodiimide (DCC) is the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[1]

-

Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency and rapid reaction times.[1][2] They are generally associated with minimal side reactions.[3]

-

Aminium/Uronium Salts (e.g., HBTU, HATU, TBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its analogs are highly efficient coupling reagents that lead to rapid formation of the active O-benzotriazolyl ester with minimal racemization, especially when HOBt is added.[1] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is similar to HBTU but is known to react faster and with less epimerization.[1]

-

Phosphonium-type Reagents (e.g., DEPBT): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is recognized for its high efficiency and remarkable resistance to racemization.[4][5][6] It is particularly useful for coupling amino acids that are prone to epimerization.[1]

Quantitative Data: Coupling Efficiency

| N-Protected Amino Acid | Coupling Reagent | Product | Yield (%) |

| Z-Val | DEPBT | Z-Val-His-OMe | 95 |

| Z-Phe | DEPBT | Z-Phe-His-OMe | 96 |

| Boc-Val | DEPBT | Boc-Val-His-OMe | 93 |

| Boc-Ile | DEPBT | Boc-Ile-His-OMe | 92 |

| Boc-Ser(Bzl) | DEPBT | Boc-Ser(Bzl)-His-OMe | 94 |

| Boc-Asp(OBzl) | DEPBT | Boc-Asp(OBzl)-His-OMe | 93 |

| Boc-Glu(OBzl) | DEPBT | Boc-Glu(OBzl)-His-OMe | 95 |

Data adapted from a study utilizing H-His-OMe·2HCl as the amino component. The principles and outcomes are considered directly applicable to the Nα-benzyl derivative.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of an N-protected amino acid with Bzl-His-OMe·2HCl using different coupling reagents.

Protocol 1: Coupling using HBTU/DIPEA